o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)-
Overview
Description
o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)-: is a chemical compound with the molecular formula C17H18Cl2O. It is a derivative of o-Cresol, which is a type of phenol. This compound is characterized by the presence of a tert-butyl group and two chlorine atoms attached to the phenyl ring. It is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
The synthesis of o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- involves several steps. One common method includes the alkylation of o-Cresol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to chlorination using chlorine gas under controlled conditions to introduce the dichloro substituents on the phenyl ring.
Chemical Reactions Analysis
o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The presence of the tert-butyl and dichloro groups enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar compounds to o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- include:
o-Cresol: Lacks the tert-butyl and dichloro substituents, making it less lipophilic and less reactive in certain chemical reactions.
p-Cresol: Has a different substitution pattern on the aromatic ring, leading to different chemical and biological properties.
m-Cresol: Another isomer with distinct properties due to the position of the methyl group on the phenyl ring.
o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-tert-butyl-2-[(3,4-dichlorophenyl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O/c1-17(2,3)13-5-7-16(20)12(10-13)8-11-4-6-14(18)15(19)9-11/h4-7,9-10,20H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNVIOREVARFLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178501 | |
Record name | o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23802-20-2 | |
Record name | o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023802202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Cresol, 4-tert-butyl-alpha-(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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